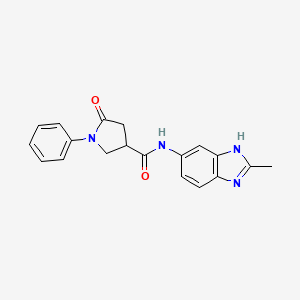

N-(2-methyl-1H-benzimidazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Description

N-(2-methyl-1H-benzimidazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic small molecule featuring a pyrrolidine-3-carboxamide core substituted with a phenyl group at position 1 and a 2-methyl-benzimidazole moiety at the carboxamide nitrogen.

Properties

IUPAC Name |

N-(2-methyl-3H-benzimidazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c1-12-20-16-8-7-14(10-17(16)21-12)22-19(25)13-9-18(24)23(11-13)15-5-3-2-4-6-15/h2-8,10,13H,9,11H2,1H3,(H,20,21)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYPHKAFLXDJFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-1H-benzimidazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

Introduction of the Methyl Group: The methyl group is introduced at the 2-position of the benzimidazole ring through alkylation reactions using methylating agents such as methyl iodide.

Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed by cyclization reactions involving appropriate precursors such as amino acids or their derivatives.

Coupling of the Benzimidazole and Pyrrolidine Rings: The benzimidazole and pyrrolidine rings are coupled through amide bond formation using coupling reagents like carbodiimides.

Introduction of the Phenyl Group: The phenyl group is introduced through substitution reactions using phenylating agents.

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and catalytic processes to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidine ring, resulting in the formation of reduced analogs.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions can be carried out using halogenating agents, alkylating agents, and arylating agents under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups attached to the benzimidazole and phenyl rings.

Scientific Research Applications

Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate due to its ability to interact with specific biological targets. It is investigated for its efficacy in treating various diseases and conditions.

Industry: The compound finds applications in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and in the development of new drug formulations.

Mechanism of Action

The mechanism of action of N-(2-methyl-1H-benzimidazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Structural and Functional Differences

The following table summarizes critical differences between N-(2-methyl-1H-benzimidazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide and its analogues:

*Activity data inferred from docking studies and experimental inhibition percentages.

Analysis of Analogues

N-(3,5-dichlorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

This analogue replaces the benzimidazole group with a 3,5-dichlorophenyl moiety. Docking studies confirm its direct interaction with Tyr158, a residue critical for NADH cofactor binding in M. tuberculosis . The dichlorophenyl derivative exhibits superior inhibitory activity compared to the benzimidazole variant, though quantitative IC50 values remain unreported.

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

This compound, evaluated for antiviral activity against Middle East Respiratory Syndrome Coronavirus (MERS-CoV), demonstrates 81.8% inhibition at unspecified concentrations and an IC50 of 0.574 µM . The 4-fluorophenyl-piperazine-sulfonylethyl group likely enhances solubility and membrane permeability, traits critical for antiviral efficacy.

Mechanistic and Pharmacological Insights

- InhA Inhibition : The benzimidazole and dichlorophenyl analogues both target InhA but differ in substituent-driven binding efficiency. The dichlorophenyl variant’s stronger electronegativity may explain its enhanced potency .

- Antiviral vs. Antibacterial Activity : The fluorophenyl-piperazine derivative’s antiviral activity highlights the scaffold’s versatility. Structural flexibility at the carboxamide nitrogen allows tuning for divergent biological targets.

- SAR Trends :

- Hydrophobic substituents (e.g., dichlorophenyl) favor InhA inhibition.

- Polar, sulfonyl-containing groups (e.g., piperazine-sulfonylethyl) may improve pharmacokinetics for antiviral applications.

Biological Activity

N-(2-methyl-1H-benzimidazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzimidazole moiety linked to a pyrrolidine ring. The presence of these functional groups contributes to its biological activity. The molecular formula is , and its structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of 5-oxopyrrolidine have shown promising results against various cancer cell lines, particularly A549 human lung adenocarcinoma cells.

Case Study: Anticancer Efficacy

In a study evaluating the anticancer properties of 5-oxopyrrolidine derivatives, several compounds were tested for their ability to inhibit cell growth in A549 cells. The following table summarizes the IC50 values of selected compounds:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound 1 | 6.75 ± 0.19 | A549 |

| Compound 2 | 2.12 ± 0.21 | HCC827 |

| Compound 3 | 0.85 ± 0.05 | NCI-H358 |

These results indicate that certain structural modifications can enhance anticancer activity while maintaining selectivity towards cancer cells over normal cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Compounds derived from similar scaffolds have demonstrated activity against multidrug-resistant strains of bacteria.

Case Study: Antimicrobial Efficacy

In an evaluation of antimicrobial activity, several derivatives were tested against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The following table summarizes the minimum inhibitory concentrations (MIC) for selected compounds:

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Compound A | <16 | MRSA |

| Compound B | >64 | Klebsiella pneumoniae |

| Compound C | <32 | Pseudomonas aeruginosa |

The results indicate that while some derivatives exhibit potent activity against specific pathogens, others may lack efficacy against Gram-negative bacteria .

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets within cancerous and microbial cells. Research suggests that these compounds may induce apoptosis in cancer cells and disrupt bacterial cell wall synthesis or function.

Proposed Mechanisms

- Induction of Apoptosis : Compounds may activate apoptotic pathways through caspase activation.

- Inhibition of Cell Proliferation : By interfering with cell cycle progression.

- Disruption of Membrane Integrity : Particularly in bacterial cells, leading to cell lysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.